Cas no 87619-83-8 (4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F))

4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) structure
87619-83-8 structure
商品名:4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F)
CAS番号:87619-83-8
MF:C25H35N3O6
メガワット:473.561907052994
MDL:MFCD03828164
CID:1063507
PubChem ID:624265

4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) 化学的及び物理的性質

名前と識別子

    • 4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F)
    • 2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
    • 4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F)
    • 4,4
    • 4,4'-[[(1-METHYLETHYL)IMINO]BIS[(2-HYDROXY-3,1-PROPANEDIYL)OXY]]BIS-BENZENEACETAMIDE
    • ATENOLOL IMPURITY F
    • ATN06 ATENOLOL EP IMPURITY F 2,2'-[(1-METHYLETHYL)IMINOBIS(2-HYDROXYPROPAN-3,1-DIYLOXY-4,1-PHENYLENE)] DIACETAMIDE
    • 4,4′-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis[benzeneacetamide] (ACI)
    • 2,2′-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
    • 2-[4-[3-[[3-[4-(2-Amino-2-oxoethyl)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide
    • 2,2'-[[(1-Methylethyl)imino]bis[(2-hydroxypropane-3,1-diyl)oxy-4,1-phenylene]]diacetamide
    • MFCD03828164
    • 2,2-(((Propan-2-yl)azanediyl)bis((2-hydroxypropane-3,1-diyl)oxy-4,1-phenylene))diacetamide
    • MLS003878642
    • 8UO8372UKO
    • SMR000558562
    • 2-(4-(3-((3-(4-(2-Amino-2-oxoethyl)phenoxy)-2-hydroxypropyl)-propan-2-ylamino)-2-hydroxypropoxy)phenyl)acetamide
    • Atenolol impurity F [EP]
    • 2,2'-[[(1-Methylethyl)imino]bis[(2-hydroxypropane-3,1-diyl)oxy-4,1-phenylene]]diacetamide; Atenolol Imp. F (EP); Atenolol Related Compound D; Atenolol Impurity F
    • UNII-8UO8372UKO
    • N-Des(isopropyl)atenolol dimer
    • MLS001196013
    • 2,2'-(4,4'-(3,3'-(isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy)bis(4,1-phenylene))diacetaMide
    • Atenolol impurity D
    • DS-015758
    • 4,4'-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy))bis-benzeneacetamide
    • Atenolol EP Impurity F
    • 2-(4-(3-[(3-[4-(2-Amino-2-oxoethyl)phenoxy]-2-hydroxypropyl)(isopropyl)amino]-2-hydroxypropoxy)phenyl)acetamide #
    • N-Isopropyl-N,N-bis(3-(4-(2-amino-2-oxoethyl)phenoxy)-2-hydroxyprop-1-yl)amine
    • SCHEMBL662466
    • HMS2852B24
    • SYUQLMYOHVGLTC-UHFFFAOYSA-N
    • CHEMBL1718707
    • DTXSID801348918
    • 4,4a(2)-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis[benzeneacetamide]
    • 87619-83-8
    • N,N-Di-(3-p-carbamoylmethylphenoxy-2-hydroxypropyl)isopropylamine
    • Benzeneacetamide, 4,4'-(((1-methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy))bis-
    • AKOS001695263
    • ATENOLOL IMPURITY F [EP IMPURITY]
    • 4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F)
    • MDL: MFCD03828164
    • インチ: 1S/C25H35N3O6/c1-17(2)28(13-20(29)15-33-22-7-3-18(4-8-22)11-24(26)31)14-21(30)16-34-23-9-5-19(6-10-23)12-25(27)32/h3-10,17,20-21,29-30H,11-16H2,1-2H3,(H2,26,31)(H2,27,32)
    • InChIKey: SYUQLMYOHVGLTC-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1C=CC(OCC(CN(C(C)C)CC(COC2C=CC(CC(N)=O)=CC=2)O)O)=CC=1)N

計算された属性

  • せいみつぶんしりょう: 473.25300
  • どういたいしつりょう: 473.25258584g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 重原子数: 34
  • 回転可能化学結合数: 15
  • 複雑さ: 556
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 148Ų

じっけんとくせい

  • 密度みつど: 1.231±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 160-162oC
  • ふってん: 780.4±60.0 °C at 760 mmHg
  • フラッシュポイント: 425.7±32.9 °C
  • ようかいど: 極微溶性(0.25 g/l)(25ºC)、
  • PSA: 148.34000
  • LogP: 2.03280
  • じょうきあつ: 0.0±2.8 mmHg at 25°C

4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) セキュリティ情報

4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M304230-25mg
4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F)
87619-83-8
25mg
$ 249.00 2023-09-07
TRC
M304230-250mg
4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F)
87619-83-8
250mg
$ 1929.00 2023-09-07
Cooke Chemical
M2387454-25mg
2,2''-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
87619-83-8 95%
25mg
RMB 800.00 2025-02-20
A2B Chem LLC
AH86154-25mg
2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
87619-83-8
25mg
$413.00 2024-04-19
A2B Chem LLC
AH86154-125mg
2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
87619-83-8
125mg
$1288.00 2024-04-19

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD